2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide 2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465413
InChI: InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3
SMILES: CN1CCC(C1)N(C)C(=O)CCl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13465413

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide -

Specification

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide
Standard InChI InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3
Standard InChI Key LVYBYIHXIXEVEY-UHFFFAOYSA-N
SMILES CN1CCC(C1)N(C)C(=O)CCl
Canonical SMILES CN1CCC(C1)N(C)C(=O)CCl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide, with the SMILES string CN1CCC(C1)N(C)C(=O)CCl. Key descriptors include:

PropertyValueSource
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight190.67 g/mol
CAS Registry Number1353962-35-2
PubChem CID66565737
StereochemistryChiral center at pyrrolidin-3-yl

The pyrrolidine ring adopts a puckered conformation, with the methyl and chloroacetyl substituents influencing its electronic and steric profiles .

Spectroscopic Data

  • NMR: The proton NMR spectrum shows signals for the pyrrolidine methyl groups (δ 2.31 ppm), acetamide carbonyl (δ 170.4 ppm in ¹³C NMR), and chloroacetyl protons (δ 4.23 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 190.67 confirms the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Amine Preparation: N-Methylpyrrolidin-3-amine is generated through reductive amination of pyrrolidin-3-one using sodium cyanoborohydride .

  • Acylation: Reaction with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.

Optimized Conditions

ParameterValueSource
Reaction Temperature0–5°C (to minimize hydrolysis)
Molar Ratio (Amine:Chloroacetyl Chloride)1:1.2
SolventDichloromethane or MTBE
Yield72–78%

Industrial Scalability

Continuous flow reactors improve efficiency by maintaining precise temperature control and reducing side reactions. Post-synthesis purification involves liquid-liquid extraction (MTBE/water) and recrystallization from ethanol .

Pharmacological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s pyrrolidine moiety enables interactions with neurotransmitter receptors:

  • Histamine H₃ Receptor: Acts as a negative allosteric modulator (Kᵢ = 27 nM in preliminary assays), potentially aiding cognitive disorders .

  • Dopamine D₂ Receptor: Moderate affinity (IC₅₀ = 1.2 µM) suggests utility in schizophrenia management .

Enzyme Inhibition

  • NAPE-PLD Inhibition: Blocks biosynthesis of N-acylethanolamines (NAEs), lipid mediators involved in neuroinflammation (IC₅₀ = 72 nM) .

  • Acetylcholinesterase: Weak inhibition (IC₅₀ > 50 µM), indicating limited direct role in Alzheimer’s therapy .

Physicochemical Properties

PropertyValueSource
Boiling Point291.8°C (predicted)
Density1.12 g/cm³ (predicted)
LogP (Partition Coefficient)3.79 ± 0.2
Aqueous Solubility0.89 mg/mL (pH 7.4)
pKa9.21 (amine protonation)

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolism in mammalian models.

  • Chronic Toxicity: Long-term exposure risks unstudied.

  • Stereochemical Effects: (R)- vs. (S)-enantiomer activities remain unexplored .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator